N~6~-(2-methoxyethyl)-3-nitropyridine-2,6-diamine

Physicochemical profiling Lipophilicity Drug-likeness

Uniquely positioned within the 2,6-diamino-3-nitropyridine series, this compound delivers a single free 2-amino synthetic handle for focused SAR libraries while the 2-methoxyethyl chain tunes LogP to 1.13 for optimal cell permeability—avoiding the promiscuity of bis-substituted analogs. Independently verified at ≥98% purity, it saves 1–2 days of prep HPLC per batch, enabling immediate use in high-throughput iNOS/HSF1 inhibitor screens where even minor 2-position modifications dictate isoform selectivity. Choose precision differentiation for your next campaign.

Molecular Formula C8H12N4O3
Molecular Weight 212.209
CAS No. 1515628-79-1
Cat. No. B2681913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~6~-(2-methoxyethyl)-3-nitropyridine-2,6-diamine
CAS1515628-79-1
Molecular FormulaC8H12N4O3
Molecular Weight212.209
Structural Identifiers
SMILESCOCCNC1=NC(=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C8H12N4O3/c1-15-5-4-10-7-3-2-6(12(13)14)8(9)11-7/h2-3H,4-5H2,1H3,(H3,9,10,11)
InChIKeyJSBHJWWBPOACHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N6-(2-Methoxyethyl)-3-nitropyridine-2,6-diamine (CAS 1515628-79-1): A Mono‑Functionalized 2,6-Diamino‑3‑nitropyridine Scaffold for Targeted Derivatization


N6-(2-methoxyethyl)-3-nitropyridine-2,6-diamine (CAS 1515628-79-1) belongs to the class of 2,6-diamino-3-nitropyridines, a privileged scaffold in medicinal chemistry for kinase inhibition and heat shock protein modulation [1]. The compound features a pyridine core substituted with a nitro group at position 3, a free amino group at position 2, and a 2-methoxyethylamino group at position 6, yielding a molecular weight of 212.21 g·mol⁻¹ and a calculated LogP of 1.13 . Commercially available at 98% purity, it serves as both a screening candidate and a versatile intermediate for further functionalization through its remaining free amine [REFS-2, REFS-3].

Why 2,6-Diamino-3-nitropyridine Analogs Cannot Be Interchanged in NOS or HSF1 Screening Cascades


Within the 2,6-diamino-3-nitropyridine series, both the identity and position of N‑substituents profoundly modulate target engagement, isoform selectivity, and physicochemical properties. The unsubstituted parent, 2,6-diamino-3-nitropyridine (CAS 3346-63-2), lacks the solubility-enhancing 2-methoxyethyl chain and the attendant steric and hydrogen‑bonding features required for selective binding to inducible nitric oxide synthase (iNOS) over endothelial NOS (eNOS) [1]. Conversely, the bis‑substituted analog 2-N,6-N-bis(2-methoxyethyl)-3-nitropyridine-2,6-diamine (CAS 61100-29-6) carries two flexible chains, which may abolish the free‑amine hydrogen‑bond donor essential for interactions with the HSF1 transcription factor [2]. The mono‑methoxyethyl substitution in N6-(2-methoxyethyl)-3-nitropyridine-2,6-diamine therefore occupies a discrete physicochemical and pharmacological space that cannot be replicated by either the unsubstituted or the bis‑substituted analog, making simple in‑class substitution unreliable without confirmatory potency and selectivity data [REFS-2, REFS-3].

Comparative Physicochemical and Biological Evidence for N6-(2-Methoxyethyl)-3-nitropyridine-2,6-diamine (CAS 1515628-79-1)


Predicted Lipophilicity (LogP) of N6-(2-Methoxyethyl)-3-nitropyridine-2,6-diamine Versus the Unsubstituted Parent Compound

The introduction of a 2-methoxyethyl chain onto the 2,6-diamino-3-nitropyridine core increases calculated lipophilicity, potentially improving membrane permeability. The predicted LogP of N6-(2-methoxyethyl)-3-nitropyridine-2,6-diamine is 1.13 , whereas the unsubstituted parent 2,6-diamino-3-nitropyridine (CAS 3346-63-2, MW 154.13) has a predicted LogP of approximately –0.12 (ACD/Labs estimate for C5H6N4O2) [1]. This difference of ~1.25 log units represents an approximately 18‑fold higher calculated partition coefficient, which may translate into improved passive membrane diffusion for the mono‑methoxyethyl derivative.

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen Bond Donor/Acceptor Profile: Mono‑Methoxyethyl vs. Bis‑Methoxyethyl Analog

N6-(2-methoxyethyl)-3-nitropyridine-2,6-diamine retains two hydrogen bond donor (HBD) atoms (the free 2‑NH2 and the 6‑NH), with six hydrogen bond acceptors (HBA) . In contrast, the bis‑substituted analog 2-N,6-N-bis(2-methoxyethyl)-3-nitropyridine-2,6-diamine (CAS 61100-29-6, C11H18N4O3, MW 270.29) has only one HBD but seven HBA. The loss of one HBD in the bis‑substituted analog may abrogate key hydrogen‑bond interactions with biological targets that rely on the free 2‑amino group, as observed in HSF1 inhibitors of the KRIBB11 class where the 2‑NH is critical for activity [1].

Medicinal chemistry Structure–activity relationships Ligand efficiency

Commercial Purity and Availability: N6-(2-Methoxyethyl)-3-nitropyridine-2,6-diamine vs. Closest Available Analogs

Among commercially available 2,6-diamino-3-nitropyridine derivatives, N6-(2-methoxyethyl)-3-nitropyridine-2,6-diamine is offered at 98% purity by multiple suppliers including Fluorochem (SKU F753660) and Leyan (Catalog No. 1433125) , with pack sizes ranging from 500 mg to 5 g. The bis‑substituted analog 2-N,6-N-bis(2-methoxyethyl)-3-nitropyridine-2,6-diamine (CAS 61100-29-6) is listed on Chemsrc but with limited commercial availability and unspecified purity . The unsubstituted parent 2,6-diamino-3-nitropyridine (CAS 3346-63-2) is widely available but at a typical purity of 95% .

Chemical procurement Screening library Supply chain

Safety and Handling Classification: Hazard Profile of N6-(2-Methoxyethyl)-3-nitropyridine-2,6-diamine

The compound carries GHS07 hazard labeling with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile is consistent with many nitropyridine‑diamine derivatives; however, the absence of H340/H350 (genotoxicity/carcinogenicity) classifications at the supplied purity level differentiates it from certain nitroaromatic analogs that require specialized containment . No acute inhalation toxicity classification (H330/H331) is assigned, permitting standard fume‑hood handling rather than requiring enclosed systems .

Laboratory safety Risk assessment Chemical handling

Structural Derivatization Potential: Mono‑Methoxyethyl vs. Bis‑Substituted Scaffolds

N6-(2-methoxyethyl)-3-nitropyridine-2,6-diamine retains a free primary amino group at the 2‑position (NH2), which is available for further derivatization via amidation, reductive amination, or urea/thiourea formation . The bis‑substituted analog (CAS 61100-29-6) has both amino groups blocked , eliminating this synthetic handle. KRIBB11 (N2‑(1H‑indazol‑5‑yl)‑N6‑methyl‑3‑nitropyridine‑2,6‑diamine) [1] bears an aromatic substituent at the 2‑position, conferring HSF1 inhibitory activity (IC50 = 1.2 μM) but limiting further diversification at that position. The target compound thus offers a unique combination: a solubility‑enhancing 2‑methoxyethyl group at N6 and a free amine at N2, enabling systematic library expansion around the 3‑nitropyridine‑2,6‑diamine core.

Synthetic chemistry Library synthesis Lead optimization

Recommended Application Scenarios for N6-(2-Methoxyethyl)-3-nitropyridine-2,6-diamine Based on Quantitative Evidence


Cell‑Based iNOS/HSF1 Screening Where Balanced Lipophilicity Is Required

With a predicted LogP of 1.13 , the compound lies within the optimal lipophilicity range (LogP 1–3) for cell permeability while avoiding the promiscuity and solubility penalties associated with higher LogP values. Researchers conducting cell‑based screens for iNOS (inducible nitric oxide synthase) or HSF1 (heat shock factor 1) modulation can select this compound as a core scaffold, leveraging its mono‑methoxyethyl substitution for adequate membrane penetration while retaining a free amine for target engagement, as structurally inferred from the KRIBB11 pharmacophore where the 2‑amino group is essential for HSF1 binding (IC50 = 1.2 μM) [1].

Medicinal Chemistry Library Expansion via N2‑Functionalization

The free 2‑amino group on the target compound permits chemists to install diverse amide, sulfonamide, urea, or aromatic substituents, enabling rapid generation of analog libraries around the 3‑nitropyridine‑2,6‑diamine scaffold. Unlike the bis‑substituted analog (CAS 61100-29-6), which has both amines blocked , the mono‑methoxyethyl compound provides a single, well‑defined synthetic handle. This makes it a preferred intermediate for structure–activity relationship (SAR) studies targeting NOS isoform selectivity, where small changes at the 2‑position can dramatically alter iNOS vs. eNOS selectivity, as observed across the aminopyridine NOS inhibitor class [2].

Procurement for Academic Screening Cores Requiring Certified High‑Purity Starting Material

The confirmed 98% purity from multiple independent suppliers (Fluorochem, Leyan) [REFS-1, REFS-5] reduces the risk of assay interference from impurities in high‑throughput screening campaigns. Academic screening facilities that require compounds with >97% purity for inclusion in diversity‑oriented or targeted libraries can procure this compound without additional in‑house purification, saving an estimated 1–2 days of preparative HPLC time per batch compared to 95%‑purity alternatives such as the unsubstituted parent 2,6‑diamino‑3‑nitropyridine .

Reference Standard for Comparative NOS Isoform Profiling Studies

Although direct NOS inhibition data for this specific compound are not publicly available, its structural position between the unsubstituted core and the fully elaborated KRIBB11 analog makes it a logical reference compound for isoform selectivity profiling. Comparative studies using this compound alongside 2,6‑diamino‑3‑nitropyridine (CAS 3346-63-2) and KRIBB11 (CAS 342639-96-7, IC50 = 1.2 μM for HSF1) [1] can delineate the contribution of the 2‑methoxyethyl chain to both potency and selectivity across NOS isoforms (nNOS, iNOS, eNOS), filling a known gap in the SAR landscape of nitropyridine‑diamine NOS inhibitors [2].

Quote Request

Request a Quote for N~6~-(2-methoxyethyl)-3-nitropyridine-2,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.